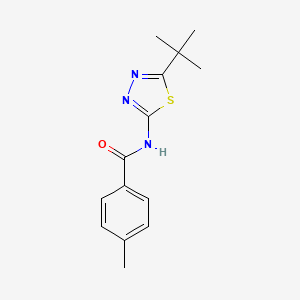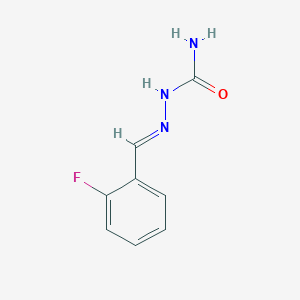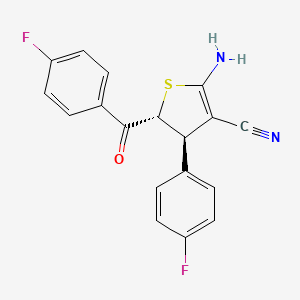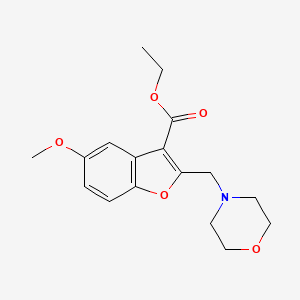![molecular formula C26H20Cl2F3N3O3S B11099233 2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N'-(3,5-dichlorophenyl)-N-(2-phenylethyl)carbamimidothioate](/img/structure/B11099233.png)
2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N'-(3,5-dichlorophenyl)-N-(2-phenylethyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE typically involves multiple steps, starting with the preparation of the core pyrrolidine structure. This is followed by the introduction of the 3,5-dichlorophenyl and phenethylamino groups through a series of substitution reactions. The final step involves the addition of the trifluoromethoxyphenyl group under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE
- **3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(METHOXY)PHENYL]PYRROLIDINE
Uniqueness
The uniqueness of 3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C26H20Cl2F3N3O3S |
|---|---|
Molecular Weight |
582.4 g/mol |
IUPAC Name |
[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl] N-(3,5-dichlorophenyl)-N'-(2-phenylethyl)carbamimidothioate |
InChI |
InChI=1S/C26H20Cl2F3N3O3S/c27-17-12-18(28)14-19(13-17)33-25(32-11-10-16-4-2-1-3-5-16)38-22-15-23(35)34(24(22)36)20-6-8-21(9-7-20)37-26(29,30)31/h1-9,12-14,22H,10-11,15H2,(H,32,33) |
InChI Key |
PYQVPCOTFKVVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SC(=NCCC3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[2-(7-chloro-5-methoxy-1H-indol-3-yl)ethyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B11099157.png)
![3-{[(4-Methylphenyl)carbonyl]amino}phenyl 4-bromobenzoate](/img/structure/B11099163.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11099168.png)
![4-tert-butyl-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide](/img/structure/B11099181.png)
![3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11099183.png)


![5-{[(E)-(3-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B11099210.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B11099214.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11099218.png)

![2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B11099222.png)

![2-(morpholin-4-ylcarbonyl)-N-(5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11099230.png)
